molecular formula C23H23FN2O3 B2974595 5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898439-91-3

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2974595
CAS No.: 898439-91-3
M. Wt: 394.446
InChI Key: QNRWSRZDWOZCRM-UHFFFAOYSA-N
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Description

The compound 5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a pyran-4-one derivative featuring a 3-fluorophenylmethoxy group at the 5-position and a 4-phenylpiperazinylmethyl substituent at the 2-position.

Properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-19-6-4-5-18(13-19)16-29-23-17-28-21(14-22(23)27)15-25-9-11-26(12-10-25)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRWSRZDWOZCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs involve substitutions on the benzyloxy group, the piperazine ring, or the pyranone core. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one C23H22FN2O3 3-Fluorophenylmethoxy (5), 4-phenylpiperazine (2) 393.44 Target compound
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one C23H22ClFN2O3 2-Chlorobenzyloxy (5), 2-fluorophenylpiperazine (2) 428.89 Chloro and fluoro substitutions
5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one C23H22ClFN2O3 3-Chlorobenzyloxy (5), 2-fluorophenylpiperazine (2) 428.89 Positional isomer of
5-[(4-tert-Butylphenyl)methoxy]-2-{[4-(3,4-dimethoxybenzenesulfonyl)diazepan-1-yl]methyl}-4H-pyran-4-one C30H38N2O7S 4-tert-Butylbenzyloxy (5), sulfonyl-diazepane (2) 570.71 Bulkier substituents, diazepane ring
EHT 4063 C25H27FN4O4 Quinazolinyloxy (5), 4-methylpiperazinylmethyl (2) 478.51 Quinazoline hybrid
BI85531 C24H31N3O4 Azepan-1-yl-2-oxoethoxy (5), phenylpiperazine (2) 425.52 Azepane side chain

Key Findings from Structural Comparisons

Substituent Position and Bioactivity: The 3-fluorophenylmethoxy group in the target compound may enhance lipophilicity compared to 2-chloro or 3-chloro analogs (e.g., ). Fluorine’s electron-withdrawing effects could influence receptor binding or metabolic stability.

Piperazine vs. Diazepane Rings :

  • The diazepane ring in ’s compound introduces a 7-membered ring, increasing conformational flexibility compared to the rigid 6-membered piperazine in the target compound. This may affect pharmacokinetic properties like half-life.

Synthetic Yields and Feasibility :

  • Triazole-thione analogs (e.g., 23a, 24a in ) with piperazinylmethyl groups were synthesized in 79–83% yields, suggesting that similar conditions (e.g., nucleophilic substitution or click chemistry) could apply to the target compound.

Biological Implications :

  • The quinazolinyloxy group in EHT 4063 demonstrates that pyran-4-one hybrids with heteroaromatic systems exhibit kinase inhibition (e.g., Rho-kinase). This suggests the target compound could be optimized for similar pathways.

Biological Activity

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound with potential therapeutic applications. The compound's structure incorporates a pyran ring, a methoxy group, and a piperazine moiety, which are known to influence its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is C23H23FN2O3. The presence of the fluorophenyl and piperazine groups is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H23FN2O3
Molecular Weight394.44 g/mol
CAS Number898439-91-3

Anticancer Activity

Recent studies have indicated that derivatives of the pyran scaffold exhibit significant anticancer properties. For instance, certain 4H-pyran derivatives have shown cytotoxic effects against HCT-116 colorectal cancer cells. These compounds were found to inhibit cell proliferation and induce apoptosis via caspase activation, suggesting that the pyran structure may be a promising lead in cancer therapy .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on related pyran derivatives has demonstrated antibacterial effects against various Gram-positive bacteria. For example, specific derivatives exhibited lower IC50 values than standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, the compound may also possess antioxidant capabilities. Studies have shown that related compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The DPPH scavenging assay results indicated strong antioxidant activity for some pyran derivatives, making them candidates for further development in oxidative stress-related conditions .

The biological activities of 5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can be attributed to its ability to interact with various molecular targets:

  • CDK2 Inhibition : Some studies suggest that the compound may inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 can lead to reduced cell proliferation in cancer cells .
  • Receptor Interaction : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially affecting neuropharmacological pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Activity : In vitro tests revealed that specific pyran derivatives significantly inhibited the growth of HCT-116 cells, with IC50 values indicating potent cytotoxicity. The mechanism was linked to apoptosis induction through caspase pathway activation .
  • Antimicrobial Screening : A series of pyran derivatives were tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria with some compounds outperforming traditional antibiotics .

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